molecular formula C24H19FN2O4 B2548526 3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005156-85-3

3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2548526
CAS No.: 1005156-85-3
M. Wt: 418.424
InChI Key: WTVQUSKAZVHUDT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]isoxazole dione class, characterized by a bicyclic framework fused with aryl substituents. Its structure includes:

  • A 4-fluorophenyl group at position 3, contributing electron-withdrawing effects.
  • A phenyl group at position 2, enhancing hydrophobic interactions.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-30-19-9-5-8-18(14-19)26-23(28)20-21(15-10-12-16(25)13-11-15)27(31-22(20)24(26)29)17-6-3-2-4-7-17/h2-14,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVQUSKAZVHUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a novel compound belonging to the class of pyrrolo[3,4-d]isoxazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound suggest that it may interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of the compound is C24H19FN2O4C_{24}H_{19}FN_{2}O_{4}, with a molecular weight of 418.4 g/mol. The structure includes a pyrrolo[3,4-d]isoxazole core with multiple substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC24H19FN2O4C_{24}H_{19}FN_{2}O_{4}
Molecular Weight418.4 g/mol
IUPAC NameThis compound
InChI KeyDMTLHMBJHHIBLA-UHFFFAOYSA-N

Antitumor Activity

Recent studies have demonstrated that pyrrolo[3,4-d]isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the cytotoxic properties of several isoxazole derivatives against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT assay. The results indicated that compounds similar to this compound displayed IC50 values ranging from 5.0 to 18.0 µM against HCT-116 and PC3 cells, suggesting potent antitumor effects .

Case Study: Cytotoxicity Evaluation
A comparative analysis was conducted where the compound's efficacy was benchmarked against 5-fluorouracil (5-FU), a standard chemotherapy drug. The findings showed that certain derivatives exhibited superior cytotoxicity compared to 5-FU in HCT-116 cells.

CompoundIC50 (µM) HCT-116IC50 (µM) PC3
5-Fluorouracil5.28.3
Pyrrolo derivative6.3 - 18.08.0 - 18.0

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor activity, compounds in this class have shown anti-inflammatory and antimicrobial effects. The introduction of specific substituents can enhance these activities by modulating the interaction with inflammatory mediators or microbial targets .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways associated with tumor growth or immune responses.
  • Oxidative Stress Induction : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are summarized below:

Positional Isomer: 3-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-2-Phenyl Derivative

  • Structural Difference : Methoxy group at the para position (4-methoxyphenyl) vs. meta (3-methoxyphenyl) in the target compound.
  • Impact :
    • The para-substituted isomer () may exhibit improved crystallinity due to symmetric substitution patterns .
    • Meta-substitution (target compound) could reduce planarity, altering solubility or binding affinity in biological systems.

Trifluoromethylpyridine-Substituted Analog ()

  • Structure : Contains a 3-chloro-5-(trifluoromethyl)pyridinyl group and a methyl substituent.
  • Molecular Weight : 470.80 g/mol (vs. ~419 g/mol for the target compound).
  • Chlorine and trifluoromethyl groups increase lipophilicity, which may improve blood-brain barrier penetration .

Alkyl-Substituted Derivative ()

  • Structure : Features a 4-methylphenyl and isobutyl group .
  • Molecular Weight : 378.43 g/mol.
  • Lower molecular weight may enhance bioavailability .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound 4-Methoxyphenyl Isomer Trifluoromethylpyridine Analog Alkyl-Substituted Derivative
Substituents 3-MeO-Ph, 4-F-Ph, Ph 4-MeO-Ph, 4-F-Ph, Ph 3-Cl-5-CF₃-pyridinyl, 4-MeO-Ph, Me 4-Me-Ph, iBu, Ph
Molecular Formula C₂₄H₁₈FNO₅ (estimated) C₂₄H₁₈FNO₅ C₂₀H₁₈ClF₃N₄O₄ C₂₂H₂₂N₂O₄
Molecular Weight (g/mol) ~419 419.41 470.80 378.43
Key Features Meta-substitution complexity Symmetric para-substitution High lipophilicity Enhanced flexibility

Research Findings and Implications

  • Synthetic Flexibility : Compounds in this class are typically synthesized via cyclocondensation reactions, as seen in , where sodium metabisulfite and DMF are used under nitrogen .
  • Structural Planarity : highlights that fluorophenyl-substituted analogs often exhibit partial planarity , with one aryl group oriented perpendicularly to the core. This conformational flexibility may influence packing in solid-state applications .

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